5-(Ethoxymethyl)furan-2-carbaldehyde (EMF) is a furanic ether derivative that serves as a valuable platform chemical in bio-based chemistry. [, , , , ] It is primarily derived from the etherification of 5-hydroxymethyl-2-furfural (HMF), a biomass-derived platform molecule. EMF has gained significant attention in scientific research for its potential applications as a building block for various chemicals, fuels, and materials. [, , , , ]
Synthesis Analysis
Direct Etherification of HMF: This approach involves reacting HMF with ethanol in the presence of an acid catalyst, typically heterogeneous catalysts like mesoporous aluminosilicates (e.g., Al-TUD-1). [] The reaction conditions, including temperature, pressure, and catalyst type, significantly influence the yield and selectivity of EMF.
Acetalization Route: An alternative pathway involves the initial formation of HMF acetals, followed by their etherification to produce EMF acetals. Subsequent deacetalization yields EMF. This route has been explored using MFI-type zeolite catalysts with varying heteroatoms like B, Fe, and Al. [] The choice of catalyst and reaction conditions affects the reaction pathway and product distribution.
Applications
Analytical Chemistry: EMF has been identified as a compound formed during the acid hydrolysis of plant-based foods in the analysis of phenolic compounds. Its presence can lead to overestimation of phenolic content and antioxidant activities if not adequately accounted for. [, ] It serves as a marker for evaluating the quality consistency of traditional Chinese medicines like Si-Mo-Tang oral liquid preparation. []
Related Compounds
5-Hydroxymethyl-2-furfural (HMF)
Compound Description: 5-Hydroxymethyl-2-furfural (HMF) is a heterocyclic compound containing both aldehyde and alcohol functional groups. It is a key platform chemical derived from biomass, particularly from sugars like glucose and fructose. HMF serves as a versatile precursor for various bio-based chemicals and fuels. [, , , ]
Relevance: HMF is a direct precursor to 5-(ethoxymethyl)furan-2-carbaldehyde (EMF) in etherification reactions. [, ] Structurally, EMF is the ethoxy derivative of HMF, with the hydroxyl group (-OH) of HMF replaced by an ethoxy group (-OCH2CH3). Both compounds are important intermediates in biomass conversion to valuable chemicals.
Furfuryl Alcohol (FA)
Compound Description: Furfuryl alcohol (FA) is a heterocyclic alcohol derived from furan with the chemical formula C5H6O2. It is a valuable chemical intermediate used in producing resins, polymers, and other furan-based compounds. []
Relevance: Like HMF, furfuryl alcohol can also be used as a starting material to produce ethyl levulinate (EL). [] While not directly involved in synthesizing EMF, its presence in similar reaction pathways highlights the versatility of furanic compounds as platform chemicals.
Ethyl Levulinate (EL)
Compound Description: Ethyl levulinate (EL) is a levulinic acid ester with the chemical formula CH3C(O)CH2CH2COOCH2CH3. It is a promising bio-based platform chemical with applications as a fuel additive, a green solvent, and a precursor for various value-added compounds. []
Relevance: Ethyl levulinate is produced alongside EMF in reactions using HMF or furfuryl alcohol as starting materials and catalyzed by heterogeneous acid catalysts. [] This concurrent production underscores the interconnected nature of biomass conversion pathways and the potential for producing multiple valuable chemicals from a single feedstock.
5-(Methoxymethyl)furan-2-carbaldehyde (MMF)
Compound Description: 5-(Methoxymethyl)furan-2-carbaldehyde (MMF) is an HMF derivative where the hydroxyl group is replaced by a methoxy group. Similar to EMF, MMF can be formed during the acid hydrolysis of plant materials in a methanol-containing solution. []
Relevance: Both MMF and EMF are furanic aldehydes formed through the etherification of HMF, differing only in the alkyl group attached to the ether oxygen. [] This structural similarity suggests that both compounds could share similar properties and potential applications. Their presence in acid hydrolysis extracts can lead to the overestimation of phenolic content in analyzed samples. []
Naringin
Compound Description: Naringin is a flavanone glycoside, a type of flavonoid, found primarily in citrus fruits, especially grapefruit. It contributes to the bitter taste of these fruits. Naringin is studied for its potential antioxidant, anti-inflammatory, and cholesterol-lowering properties. []
Relevance: Naringin is identified as a constituent of Si-Mo-Tang (SMT), a traditional Chinese medicine. [] While structurally unrelated to EMF, its presence in SMT highlights the importance of analytical techniques like HPLC for characterizing complex mixtures, including those containing both natural products and furanic compounds.
Hesperidin
Compound Description: Hesperidin is a flavanone glycoside found abundantly in citrus fruits. It is known for its antioxidant, anti-inflammatory, and cholesterol-lowering properties. []
Relevance: Similar to naringin, hesperidin is identified in Si-Mo-Tang. [] Its presence alongside EMF underscores the need for robust analytical methods to separate and quantify diverse compounds in complex mixtures like traditional medicines.
Neohesperidin
Compound Description: Neohesperidin, another flavanone glycoside found in citrus fruits, exhibits similar biological activities to hesperidin, including antioxidant and anti-inflammatory effects. []
Relevance: Like naringin and hesperidin, neohesperidin is identified in Si-Mo-Tang. [] Its presence highlights the complexity of natural product mixtures and the importance of comprehensive analytical methods for their characterization.
Norisoboldine
Compound Description: Norisoboldine is an aporphine alkaloid found in various plant species. It is studied for its potential pharmacological activities, including anti-inflammatory and analgesic effects. []
Relevance: Norisoboldine is identified as a component of Si-Mo-Tang. [] Its presence alongside EMF highlights the diversity of chemical classes present in traditional medicines and the need for robust analytical techniques to identify and quantify them.
Potassium Sorbate
Compound Description: Potassium sorbate is the potassium salt of sorbic acid, commonly used as a food preservative for its antifungal and antimicrobial properties. []
Relevance: Potassium sorbate is detected in Si-Mo-Tang, likely serving as a preservative in the oral liquid preparation. [] Its presence emphasizes the importance of considering excipients and additives in the analysis of complex mixtures, even alongside compounds like EMF.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Hexanoic acid-d3 is intended for use as an internal standard for the quantification of hexanoic acid by GC- or LC-MS. Hexanoic acid is a short-chain saturated fatty acid that has been found in various animal fats used in biodiesel production.
L-lysine lactam is a building block. It has been used in the synthesis of lysine sulfonamide HIV protease inhibitors, as well as bengamide derivatives with in vitro anticancer activity.